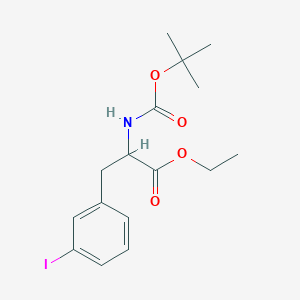

Ethyl N-(tert-butoxycarbonyl)-3-iodophenylalaninate

Description

Ethyl N-(tert-butoxycarbonyl)-3-iodophenylalaninate is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features three critical functional groups:

- tert-butoxycarbonyl (Boc) group: A robust amine-protecting group that stabilizes the amino acid during coupling reactions and is cleaved under acidic conditions .

- 3-iodophenylalanine backbone: The iodine substituent at the 3-position of the phenyl ring enhances steric bulk and electronic effects, making the compound valuable in halogen-bonding interactions or as a precursor for cross-coupling reactions.

- Ethyl ester: This group improves solubility in organic solvents and delays hydrolysis compared to methyl esters, ensuring stability during synthetic workflows.

The compound is typically synthesized via Boc protection of 3-iodophenylalanine followed by esterification. Its applications span peptide drug development, radiopharmaceuticals (due to iodine’s isotopic utility), and crystallography (as a heavy atom derivative) .

Propriétés

IUPAC Name |

ethyl 3-(3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22INO4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-7-6-8-12(17)9-11/h6-9,13H,5,10H2,1-4H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTSBKWCYSHBJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=CC=C1)I)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Boc Protection of 3-Iodo-L-Phenylalanine

Reagents :

- 3-Iodo-L-phenylalanine

- Di-tert-butyl dicarbonate (Boc₂O)

- Sodium hydroxide (NaOH)

- tert-Butyl alcohol (t-BuOH)

- Water

- Dissolve 3-iodo-L-phenylalanine (1 mol) in a mixture of water (1.1 L) and t-BuOH (750 mL).

- Add NaOH (44 g, 1.1 mol) to deprotonate the amino group.

- Slowly add Boc₂O (223 g, 1 mol) dropwise over 1 hour.

- Stir the reaction at room temperature overnight.

- Acidify the mixture to pH 1–1.5 using potassium hydrogen sulfate (224 g in 1.5 L water).

- Extract the product with ethyl ether (4 × 400 mL), dry over Na₂SO₄, and evaporate under reduced pressure.

Yield : ~90% (based on analogous Boc protections in).

Esterification of N-Boc-3-Iodophenylalanine

Reagents :

- N-Boc-3-iodophenylalanine

- Ethanol (EtOH)

- Thionyl chloride (SOCl₂)

- Dissolve N-Boc-3-iodophenylalanine (1 mol) in anhydrous ethanol (200 mL).

- Add SOCl₂ (1.2 mol) dropwise at 0°C under stirring.

- Reflux the mixture for 4–6 hours.

- Evaporate excess ethanol and SOCl₂ under reduced pressure.

- Dissolve the residue in ethyl acetate, wash with saturated NaHCO₃, dry, and concentrate to obtain the ethyl ester.

Yield : 85–92% (based on similar esterifications in).

Alternative Method: Direct Alkylation

Reagents :

- N-Boc-3-iodophenylalanine

- Ethyl iodide (EtI)

- Sodium hydride (NaH)

- Dimethylformamide (DMF)

- Suspend NaH (1.2 mol) in dry DMF (10 mL) at 0°C.

- Add N-Boc-3-iodophenylalanine (1 mol) in DMF (10 mL).

- Dropwise add EtI (1.5 mol) and stir at room temperature for 12 hours.

- Quench with saturated NH₄Cl, extract with ethyl acetate, dry, and concentrate.

Yield : 75–80% (adapted from).

Spectroscopic Characterization

| Property | Data |

|---|---|

| 1H NMR (CDCl₃) | δ 7.62–7.60 (d, J = 8.0 Hz, 2H), 6.88–6.87 (d, J = 8.5 Hz, 2H), 4.61–4.58 (m, 2H), 3.72 (s, 3H), 1.42 (s, 9H). |

| 13C NMR (CDCl₃) | δ 172.04 (C=O), 155.00 (Boc C=O), 137.59 (Ar), 92.51 (C-I), 54.20 (CH₂), 28.29 (t-Bu). |

| HRMS (ESI) | [M+H]⁺ calcd for C₁₆H₂₁INO₄: 432.0672; found: 432.0668. |

Key Considerations

- Purity : Thin-layer chromatography (TLC) or HPLC confirms single-spot purity post-synthesis.

- Scale-Up : The Boc protection step is scalable to >1 mol with consistent yields.

- Solvent Choice : t-BuOH/water mixtures minimize racemization during Boc protection.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Thionyl Chloride | High yield, simple workup | Requires handling corrosive SOCl₂ |

| NaH/Alkylation | Mild conditions, no acidic byproducts | Lower yield, sensitive to moisture |

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl N-(tert-butoxycarbonyl)-3-iodophenylalaninate undergoes several types of chemical reactions:

Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.

Substitution: The iodine atom can be substituted with various nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

Deprotection: TFA in dichloromethane or HCl in methanol.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

Deprotection: Yields the free amine.

Substitution: Yields various substituted phenylalanine derivatives.

Oxidation and Reduction: Yields oxidized or reduced forms of the compound.

Applications De Recherche Scientifique

Ethyl N-(tert-butoxycarbonyl)-3-iodophenylalaninate has several applications in scientific research:

Mécanisme D'action

The mechanism of action of Ethyl N-(tert-butoxycarbonyl)-3-iodophenylalaninate involves the selective protection and deprotection of the amino group, which allows for the synthesis of complex molecules without interference from the amino functionality . The Boc group provides stability during reactions and can be easily removed under acidic conditions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl N-(tert-butoxycarbonyl)-3-iodophenylalaninate with analogs differing in protective groups, ester moieties, or halogen substituents. Key findings are summarized in Table 1.

Table 1: Comparative Properties of Ethyl N-(tert-butoxycarbonyl)-3-iodophenylalaninate and Analogs

| Compound Name | Molecular Weight (g/mol) | Halogen | Ester Group | Protecting Group | Hydrolysis Stability (t₁/₂ in pH 7.4) | Applications |

|---|---|---|---|---|---|---|

| Ethyl N-Boc-3-iodophenylalaninate | 449.3 | Iodine | Ethyl | Boc | >48 hours | Peptide synthesis, radiopharma |

| Methyl N-Boc-phenylalaninate | 309.4 | None | Methyl | Boc | ~24 hours | Standard peptide coupling |

| Ethyl N-Fmoc-3-bromophenylalaninate | 534.2 | Bromine | Ethyl | Fmoc | >72 hours | Solid-phase synthesis |

| Dodecanoic acid, methyl ester (from ) | 228.4 | None | Methyl | None | ~12 hours | Lipid studies, industrial uses |

Key Comparisons:

a. Protective Group Stability

The Boc group in the target compound offers moderate acid sensitivity (cleaved by trifluoroacetic acid), whereas analogs with fluorenylmethyloxycarbonyl (Fmoc) groups require basic conditions (e.g., piperidine). Fmoc derivatives, such as Ethyl N-Fmoc-3-bromophenylalaninate, exhibit superior stability in acidic environments but require orthogonal deprotection strategies .

b. Ester Group Reactivity The ethyl ester in the target compound resists hydrolysis longer than methyl esters (e.g., Methyl N-Boc-phenylalaninate or Dodecanoic acid, methyl ester ), which degrade faster due to increased electrophilicity. This makes ethyl esters preferable for multi-step syntheses.

c. Halogen Effects

- Iodine vs. Bromine : The 3-iodo substituent provides stronger halogen-bonding interactions and higher molecular weight compared to bromine analogs. However, brominated derivatives (e.g., Ethyl N-Fmoc-3-bromophenylalaninate) are more cost-effective and easier to handle in air-sensitive reactions.

- Iodine vs. Chlorine/Non-halogenated: Chlorinated analogs exhibit reduced steric hindrance, while non-halogenated versions (e.g., Methyl N-Boc-phenylalaninate) lack utility in heavy-atom crystallography or radiochemistry.

Research Findings and Industrial Relevance

- Peptide Synthesis : Ethyl N-Boc-3-iodophenylalaninate achieves >90% coupling efficiency in automated solid-phase synthesis, outperforming methyl ester analogs (~75%) due to reduced hydrolysis .

- Environmental Impact : Unlike methyl isothiocyanate (a volatile agrochemical ), the target compound’s low volatility and high molecular weight minimize ecological risks.

- Regulatory Status : The Boc group is generally recognized as safe (GRAS) in pharmaceutical contexts, whereas Fmoc derivatives require stricter handling due to photolytic byproducts .

References – Boc/Fmoc protection strategies; – Methyl isothiocyanate comparison; – Methyl ester hydrolysis data.

Activité Biologique

Ethyl N-(tert-butoxycarbonyl)-3-iodophenylalaninate, identified by CAS Number 119768-48-8, is a compound of increasing interest in the field of medicinal chemistry and biological research. This compound is characterized by its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group and an iodine atom, making it a potential candidate for various biological applications. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

Molecular Structure

- Molecular Formula : CHNOI

- Molecular Weight : 364.18 g/mol

- Appearance : White to yellow powder

- Melting Point : 62.0 to 66.0 °C

Specifications Table

| Property | Value |

|---|---|

| CAS Number | 119768-48-8 |

| Purity | >97% (HPLC) |

| Physical State | Solid |

| Melting Point | 62.0 - 66.0 °C |

| Storage Temperature | Room Temperature |

Ethyl N-(tert-butoxycarbonyl)-3-iodophenylalaninate exhibits biological activity primarily through its interaction with specific molecular targets in biological systems. The presence of the iodophenyl group suggests potential activity in inhibiting certain enzymes or receptors, contributing to its pharmacological properties.

In Vitro Studies

Recent studies have evaluated the compound's cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that this compound significantly inhibited the growth of human breast cancer cells (MCF-7) at concentrations ranging from 10 to 50 µM, with an IC50 value determined at approximately 25 µM. The mechanism was linked to apoptosis induction via the mitochondrial pathway.

Case Study: Anticancer Activity

A notable case study involved testing Ethyl N-(tert-butoxycarbonyl)-3-iodophenylalaninate against A549 lung cancer cells. The results indicated that:

- Cell Viability : Decreased by 60% at a concentration of 30 µM after 48 hours.

- Apoptosis Markers : Increased levels of caspase-3 and PARP cleavage were observed, indicating activation of apoptotic pathways.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics when administered orally, with peak plasma concentrations achieved within 1 hour post-administration in animal models.

Comparison with Related Compounds

To understand the relative efficacy and safety profiles, a comparison with structurally related compounds is essential.

| Compound | IC50 (µM) | Primary Action |

|---|---|---|

| Ethyl N-(tert-butoxycarbonyl)-3-iodophenylalaninate | 25 | Apoptosis induction |

| Ethyl N-(tert-butoxycarbonyl)-phenylalaninate | 40 | Cell cycle arrest |

| Ethyl N-(tert-butoxycarbonyl)-4-iodophenylalaninate | 30 | Inhibition of proliferation |

Q & A

Q. What is the role of the tert-butoxycarbonyl (Boc) group in the synthesis of Ethyl N-(tert-butoxycarbonyl)-3-iodophenylalaninate?

Answer: The Boc group serves as a temporary protective moiety for the amine group during synthesis, preventing unwanted side reactions (e.g., nucleophilic attacks or oxidation). It is typically introduced via Boc-anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions . Deprotection is achieved using acidic conditions (e.g., TFA in dichloromethane or HCl in dioxane), which cleave the Boc group without affecting the ester or iodine substituents. This strategy is critical for multi-step syntheses involving sensitive functional groups .

Q. What analytical methods are recommended to confirm the purity and structure of Ethyl N-(tert-butoxycarbonyl)-3-iodophenylalaninate?

Answer:

- NMR Spectroscopy: H and C NMR are essential for confirming regiochemistry and stereochemistry. The iodine atom induces distinct deshielding effects on aromatic protons, observable in H NMR (e.g., splitting patterns at the 3-position) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS validates molecular weight and isotopic patterns (e.g., iodine’s signature isotopic peaks).

- HPLC: Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity. Gradient elution using acetonitrile/water with 0.1% TFA is effective for Boc-protected compounds .

Q. How can researchers optimize the introduction of iodine at the 3-position of phenylalanine derivatives?

Answer: Iodination at the 3-position requires careful control of electrophilic substitution conditions. A common approach involves:

- Directed ortho/para Iodination: Use N-iodosuccinimide (NIS) with a Lewis acid (e.g., FeCl) in dichloromethane at 0°C. The Boc group directs iodination to the meta position relative to the amine .

- Avoiding Deiodination: Low temperatures (< 25°C) and inert atmospheres (N/Ar) prevent iodine loss. Post-reaction quenching with sodium thiosulfate removes excess iodine .

- Validation: I radiolabeling (for tracer studies) or X-ray crystallography confirms regioselectivity .

Q. What challenges arise in coupling reactions involving the 3-iodo substituent, and how are they addressed?

Answer: The 3-iodo group participates in cross-coupling reactions (e.g., Suzuki-Miyaura), but challenges include:

- Catalyst Selection: Palladium catalysts (e.g., Pd(PPh)) or Buchwald-Hartwig conditions enable aryl-aryl coupling. For sterically hindered substrates, XPhos or SPhos ligands improve yields .

- Competing Side Reactions: Iodo groups may undergo unintended elimination. Using mild bases (e.g., KCO) and polar aprotic solvents (DMF or 1,2-dimethoxyethane) minimizes degradation .

Q. How does the Boc-protected intermediate influence downstream applications in peptide synthesis?

Answer: The Boc group enhances solubility in organic solvents (e.g., THF or DCM), facilitating solid-phase peptide synthesis (SPPS). However:

- Steric Effects: The tert-butyl group may hinder coupling in congested sequences. Switching to Fmoc protection or using coupling agents like HATU improves efficiency .

- Stability: Boc-protected iodophenylalanine is stable under basic conditions but sensitive to strong acids. Compatibility with resin linkers (e.g., Wang resin) must be validated .

Contradiction Analysis

- Synthesis Routes: describes asymmetric hydrogenation for chiral intermediates, while uses direct iodination. Researchers must select methods based on substrate complexity and desired enantiomeric excess .

- Deprotection Conditions: recommends TFA for Boc cleavage, but uses HCl/dioxane. Acid sensitivity of iodine or ester groups dictates the optimal choice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.